Enhanced Lipophilicity Drives Membrane Permeability Relative to 4-Fluoro and Unsubstituted Analogs
The 4-chlorophenyl substituent confers a higher computed lipophilicity (XLogP3 = 3.5) compared to its 4-fluorophenyl (XLogP ≈ 2.9 for analog 2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-one) and unsubstituted 2-phenyl (XLogP ≈ 2.8) analogs [REFS-1, REFS-2]. This difference of approximately 0.6-0.7 LogP units predicts measurably higher passive membrane permeability for the chloro compound, which can be advantageous for intracellular target engagement but also carries a potentially higher risk of CYP-mediated metabolism.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-(4-fluorophenyl) analog: XLogP ≈ 2.9; 2-phenyl analog: XLogP ≈ 2.8 |
| Quantified Difference | ΔLogP of +0.6 to +0.7 units for the target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
For procurement decisions, the higher LogP differentiates the compound for assays requiring enhanced passive permeability, such as cell-based or blood-brain barrier penetration models.
- [1] PubChem. Compound Summary for CID 4616217, 2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one. Computed Properties (XLogP3). View Source
- [2] PubChem. Compound Summary for CID 11036561, 2-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Computed Properties (XLogP3). View Source
- [3] PubChem. Compound Summary for CID 345211, 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Computed Properties (XLogP3). View Source
